molecular formula C6H12O B8216613 4-Penten-2-ol, 3-methyl-, (2S,3S)-

4-Penten-2-ol, 3-methyl-, (2S,3S)-

Cat. No.: B8216613
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-WDSKDSINSA-N
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Description

4-Penten-2-ol, 3-methyl-, (2S,3S)- is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has two enantiomers, (2S,3S)- and (2R,3R)-. This compound is known for its unique structure, which includes a pentenyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-ol, 3-methyl-, (2S,3S)- can be achieved through several methods. One common approach involves the asymmetric reduction of 4-Penten-2-one, 3-methyl-, using chiral catalysts. This method ensures the selective formation of the (2S,3S)-enantiomer. Another method involves the use of enzymatic reduction, where specific enzymes catalyze the reduction process under mild conditions .

Industrial Production Methods

Industrial production of 4-Penten-2-ol, 3-methyl-, (2S,3S)- often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-ol, 3-methyl-, (2S,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Penten-2-ol, 3-methyl-, (2S,3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 3-methyl-, (2S,3S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the pentenyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility in different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-buten-1-ol
  • 4-Pentyn-2-ol
  • 1-Penten-3-ol
  • 3-Methyl-2-buten-1-ol

Uniqueness

4-Penten-2-ol, 3-methyl-, (2S,3S)- is unique due to its specific chiral configuration and the presence of both a pentenyl group and a hydroxyl group. This combination allows for selective reactions and high enantioselectivity in synthesis, making it a valuable compound in various applications .

Properties

IUPAC Name

(2S,3S)-3-methylpent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPQIFWUIDWLU-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=C)[C@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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